(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-(4-methylpiperazin-1-yl)pyridin-2-yl)methanone
Description
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Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[4-(4-methylpiperazin-1-yl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-23-8-10-24(11-9-23)15-6-7-21-17(14-15)19(27)26-13-12-25-18-5-3-2-4-16(18)22-20(25)26/h2-7,14H,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQNKMNITPSKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCN4C3=NC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological properties and can interact with various biological targets.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Biological Activity
The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-(4-methylpiperazin-1-yl)pyridin-2-yl)methanone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular formula of the compound is , and it features a benzimidazole core fused with a piperazine-substituted pyridine. The structural complexity is indicative of its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.4 g/mol |
| SMILES | O=C(c1cccnc1)N1CCn2c1nc1ccccc12 |
Antimicrobial Activity
Research shows that imidazole derivatives exhibit significant antimicrobial properties. Studies have reported that compounds with similar structures to the target compound demonstrate efficacy against various bacterial strains and fungi. For instance, derivatives of benzimidazole have been documented to possess broad-spectrum antimicrobial activity, suggesting that the target compound may also exhibit similar properties .
Anticancer Potential
The benzimidazole moiety is well-known for its anticancer properties. Compounds containing this structure have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specific studies have highlighted the effectiveness of related compounds in targeting pathways involved in tumor growth and metastasis .
The proposed mechanisms through which benzimidazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as enzyme inhibitors, particularly against kinases involved in cancer progression.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signal Transduction Pathways : The ability to influence signaling pathways related to cell survival and apoptosis is a key feature of these compounds .
Study 1: Antimicrobial Efficacy
A study published in Frontiers in Pharmacology evaluated various benzimidazole derivatives for their antimicrobial activity. The results indicated that certain modifications to the imidazole ring enhanced antibacterial potency against Gram-positive and Gram-negative bacteria. The target compound's structure suggests it may similarly benefit from such modifications .
Study 2: Anticancer Activity
In another research effort, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for anticancer activity. Results showed significant inhibition of proliferation in breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. This suggests that the target compound may also be effective against similar cancer types due to its structural similarities .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Some notable applications include:
Anticancer Activity
Studies have shown that derivatives of benzimidazole compounds possess anticancer properties. The specific compound has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For example, research indicates that benzimidazole derivatives can modulate signaling pathways involved in cancer progression, making them candidates for further development as anticancer agents.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Research suggests that it can be effective against resistant strains of bacteria, potentially offering a new avenue for antibiotic development.
Neuropharmacological Effects
The presence of a piperazine moiety in the structure suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible uses in treating neurological disorders such as anxiety and depression.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of benzimidazole derivatives. The results indicated that compounds similar to (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-(4-methylpiperazin-1-yl)pyridin-2-yl)methanone exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2023) focused on the antimicrobial properties of various benzimidazole derivatives. The study found that the compound showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antibiotics.
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The benzoimidazoimidazole system is constructed via a two-step protocol:
- Formation of 2-aminobenzimidazole : Reaction of o-phenylenediamine with cyanogen bromide under acidic conditions yields 2-aminobenzimidazole.
- Imidazole annulation : Treatment with 1,3-dichloroacetone in ethanol–water media under microwave irradiation induces cyclization to form the fused imidazo[1,2-a]imidazole scaffold (Scheme 1). This method, adapted from Kusy et al., achieves 85–92% yields when using bromomalonaldehyde as the carbonyl source.
Mechanistic Insight : The reaction proceeds via initial enamine formation, followed by intramolecular nucleophilic attack and elimination of HBr (Figure 1).
Preparation of 4-(4-Methylpiperazin-1-yl)Pyridin-2-yl Fragment
Nucleophilic Aromatic Substitution
Chloropyridine intermediates undergo amination with N-methylpiperazine under catalytic conditions:
- Substrate : 2-Chloro-4-nitropyridine is reduced to 2-chloro-4-aminopyridine using H₂/Pd-C, followed by nitro group displacement with N-methylpiperazine in DMF at 110°C.
- Optimization : Employing CuI/L-proline as a catalyst system enhances regioselectivity, achieving 78% yield (Table 1).
Table 1. Amination Optimization
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| None | 110 | 42 |
| CuI/L-proline | 110 | 78 |
| Pd(OAc)₂/Xantphos | 110 | 65 |
Ketone Bridge Formation
Acid Chloride-Mediated Coupling
The benzoimidazoimidazole core is converted to its acid chloride using oxalyl chloride in dichloromethane. Subsequent reaction with 4-(4-methylpiperazin-1-yl)pyridin-2-amine in the presence of triethylamine affords the target methanone (Scheme 2).
Critical Parameters :
Transition-Metal-Catalyzed Carbonylation
An alternative approach employs Pd-catalyzed carbonylative coupling between a bromobenzimidazoimidazole and a zincated pyridine-piperazine complex:
- Conditions : Pd(PPh₃)₄ (5 mol%), CO gas (1 atm), DMF, 80°C, 12 h.
- Yield : 68% with >95% purity by HPLC.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows a single peak at tR = 6.72 min, confirming >99% purity.
Comparative Evaluation of Synthetic Routes
Table 2. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acid chloride coupling | 91 | 99 | 4 |
| Pd-catalyzed carbonylation | 68 | 95 | 12 |
| One-pot multicomponent | 55 | 90 | 8 |
The acid chloride route demonstrates superior efficiency, though transition-metal methods offer atom economy benefits.
Q & A
Q. Advanced
- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate regioisomers or incomplete coupling products .
- LC-MS : Monitor reaction progress and identify by-products via retention time and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities in complex intermediates .
How can researchers evaluate the biological activity of this compound, and what preliminary assays are recommended?
Q. Basic
- In Vitro Assays : Antiparasitic activity (e.g., Leishmania or Trypanosoma cultures) at concentrations of 1–50 µM, with IC₅₀ calculations .
- Receptor Binding : Screen for histamine H₁/H₄ receptor affinity using radioligand displacement assays .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
How should researchers design assays to address contradictory activity data across structurally similar analogs?
Q. Advanced
- Dose-Response Curves : Test compounds at 8–10 concentrations (0.1–100 µM) to identify subtle potency differences .
- Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects (e.g., chloro vs. methyl groups) with target binding .
- Metabolic Stability : Assess hepatic microsomal stability to rule out pharmacokinetic confounding factors .
What methodologies resolve discrepancies in biological activity data caused by structural modifications?
Q. Advanced
- SAR Studies : Systematically vary substituents (e.g., 4-methylpiperazine vs. 4-propylpiperazine) and compare IC₅₀ values. For example, chloro substituents on the benzimidazole core enhance antitrypanosomal activity by 3-fold compared to methyl groups .
- Free Energy Calculations : Use Molecular Dynamics (MD) simulations to quantify binding energy differences between analogs .
What formulation strategies improve the solubility and bioavailability of this compound?
Q. Basic
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., using HCl in dioxane) to enhance aqueous solubility .
- Co-Solvents : Use DMSO/PEG-400 mixtures (1:4 v/v) for in vivo studies .
- Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) to improve plasma half-life .
How can structure-activity relationship (SAR) studies be structured to maximize pharmacological insights?
Q. Advanced
- Core Modifications : Synthesize analogs with pyridine, pyrimidine, or thiophene replacements for the benzimidazole moiety .
- Substituent Libraries : Prepare derivatives with alkyl, aryl, or heteroaryl groups on the piperazine ring and test against multiple targets (e.g., kinases, GPCRs) .
- 3D-QSAR : Generate comparative molecular field analysis (CoMFA) models to predict activity cliffs .
What computational approaches are recommended for predicting the binding mode and off-target effects of this compound?
Q. Advanced
- Docking Simulations : Use Schrödinger Suite or GOLD to model interactions with H₄ receptors (PDB: 5YLC) .
- Pharmacophore Screening : Match substructures (e.g., imidazole-piperazine) to known drug databases (ChEMBL) for off-target profiling .
- ADMET Prediction : Employ SwissADME or pkCSM to estimate permeability, CYP inhibition, and hERG liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
